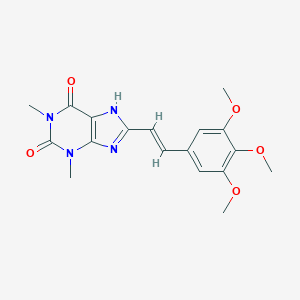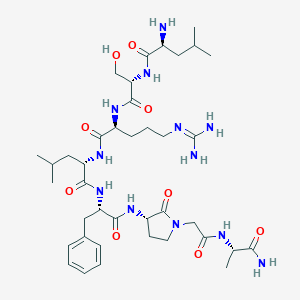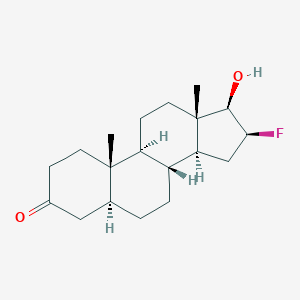
16beta-Fluoro-5alpha-dihydrotestosterone
Overview
Description
16beta-Fluoro-5alpha-dihydrotestosterone is a synthetic androgen, commonly used in medical research. It is a fluorinated derivative of dihydrotestosterone, which is a potent androgen hormone. This compound is particularly significant in the study of androgen receptors and their role in various diseases, including prostate cancer .
Preparation Methods
The synthesis of 16beta-Fluoro-5alpha-dihydrotestosterone involves several steps. One method includes the use of a FlexLab radiosynthesizer. The process begins with the addition of a triflate precursor to a dried potassium fluoride/kryptofix mixture, followed by heating. The radiolabeled intermediates are then trapped using solid-phase extraction, reduced with sodium borohydride, and hydrolyzed with hydrochloric acid. The final product is purified using high-performance liquid chromatography .
Chemical Reactions Analysis
16beta-Fluoro-5alpha-dihydrotestosterone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
16beta-Fluoro-5alpha-dihydrotestosterone is widely used in scientific research, particularly in the field of nuclear medicine. It is used as a positron emission tomography (PET) tracer to study androgen receptor expression in prostate cancer patients. This compound helps in the non-invasive assessment of androgen receptor levels, aiding in the diagnosis and treatment of prostate cancer . Additionally, it is used in pharmacokinetic studies to understand the distribution and metabolism of androgens in the body .
Mechanism of Action
The mechanism of action of 16beta-Fluoro-5alpha-dihydrotestosterone involves its binding to androgen receptors. Once bound, it activates the receptor, leading to the transcription of target genes that support the growth and survival of prostate tissue. This activation is crucial in understanding the role of androgens in prostate cancer progression .
Comparison with Similar Compounds
16beta-Fluoro-5alpha-dihydrotestosterone is unique due to its fluorinated structure, which enhances its stability and binding affinity to androgen receptors. Similar compounds include:
Dihydrotestosterone (DHT): The non-fluorinated parent compound.
Testosterone: The primary male sex hormone, which is converted to DHT in the body.
Fluorotestosterone: Another fluorinated androgen, but with different fluorination sites
This compound’s unique properties make it a valuable tool in medical research, particularly in the study of androgen-related diseases.
Properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S,16S,17R)-16-fluoro-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29FO2/c1-18-7-5-12(21)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)22/h11,13-17,22H,3-10H2,1-2H3/t11-,13+,14-,15-,16-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSIGBRLIFKJTK-PHRFIAIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CC(C4O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]([C@@H]4O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161786 | |
| Record name | 16beta-Fluoro-5alpha-dihydrotestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141663-88-9 | |
| Record name | 16beta-Fluoro-5alpha-dihydrotestosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141663889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16beta-Fluoro-5alpha-dihydrotestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16.BETA.-FLUORO-5.ALPHA.-DIHYDROTESTOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5026Y5M103 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



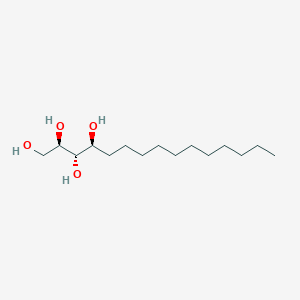
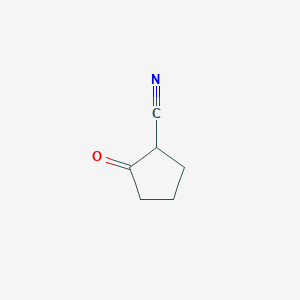



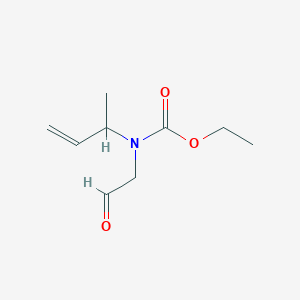
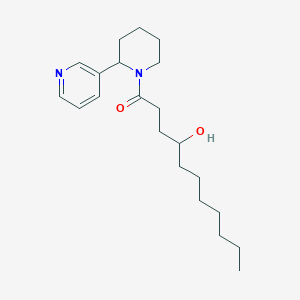



![5-Iodo-2-methyl-3,7-dihydro-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B149632.png)
